molecular formula C18H16Cl2N2O3S B12117352 2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene

2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene

Cat. No.: B12117352
M. Wt: 411.3 g/mol
InChI Key: GLAAIYRYNIIHNP-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is a complex organic compound that features a benzene ring substituted with chlorine, ethoxy, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with chlorine and ethoxy groups . The sulfonyl group can be introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield ethoxybenzoic acid, while substitution of chlorine with an amine may yield an aminobenzene derivative .

Scientific Research Applications

2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The chlorine and ethoxy groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride
  • 4-Methyl-2-phenylimidazole
  • 2,5-Dichlorobenzene

Uniqueness

2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specialized applications .

Properties

Molecular Formula

C18H16Cl2N2O3S

Molecular Weight

411.3 g/mol

IUPAC Name

1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole

InChI

InChI=1S/C18H16Cl2N2O3S/c1-3-25-16-9-15(20)17(10-14(16)19)26(23,24)22-11-12(2)21-18(22)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3

InChI Key

GLAAIYRYNIIHNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C)Cl

Origin of Product

United States

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